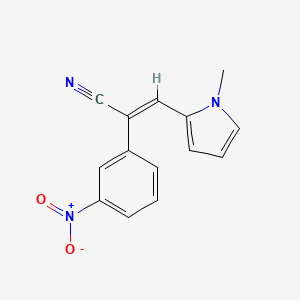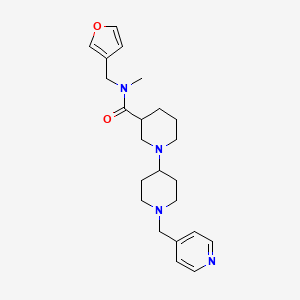
3-(1-methyl-1H-pyrrol-2-yl)-2-(3-nitrophenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-methyl-1H-pyrrol-2-yl)-2-(3-nitrophenyl)acrylonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known for its unique properties and has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-pyrrol-2-yl)-2-(3-nitrophenyl)acrylonitrile involves the inhibition of cell growth by inducing apoptosis. This compound has been found to interact with the mitochondria in cancer cells, leading to the release of cytochrome c and activation of caspases. This, in turn, leads to the cleavage of various proteins, including PARP, resulting in cell death.
Biochemical and Physiological Effects:
3-(1-methyl-1H-pyrrol-2-yl)-2-(3-nitrophenyl)acrylonitrile has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. It has also been found to have anti-inflammatory properties. In vivo studies have shown that this compound has a low toxicity profile and does not cause significant adverse effects.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(1-methyl-1H-pyrrol-2-yl)-2-(3-nitrophenyl)acrylonitrile in lab experiments include its unique properties, low toxicity profile, and potential applications in various fields. However, the limitations of using this compound include its high cost and the need for specialized equipment and expertise for its synthesis.
Future Directions
There are several future directions for further research on 3-(1-methyl-1H-pyrrol-2-yl)-2-(3-nitrophenyl)acrylonitrile. These include:
1. Studying the structure-activity relationship of this compound to identify more potent analogs with anticancer properties.
2. Investigating the potential applications of this compound in other fields, such as materials science and organic synthesis.
3. Studying the pharmacokinetics and pharmacodynamics of this compound to optimize its use in cancer treatment.
4. Developing new synthesis methods for this compound to reduce its cost and increase its accessibility for research purposes.
5. Investigating the potential of this compound as a lead compound for the development of new drugs for other diseases.
Conclusion:
In conclusion, 3-(1-methyl-1H-pyrrol-2-yl)-2-(3-nitrophenyl)acrylonitrile is a unique compound with potential applications in various fields. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. Further research on this compound is necessary to fully explore its potential and develop new applications for it.
Synthesis Methods
The synthesis of 3-(1-methyl-1H-pyrrol-2-yl)-2-(3-nitrophenyl)acrylonitrile involves the reaction between 3-nitrobenzaldehyde and 1-methyl-2-pyrrolidinone in the presence of potassium carbonate. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography. This method has been optimized to obtain high yields of the product and has been widely used in the synthesis of 3-(1-methyl-1H-pyrrol-2-yl)-2-(3-nitrophenyl)acrylonitrile.
Scientific Research Applications
The unique properties of 3-(1-methyl-1H-pyrrol-2-yl)-2-(3-nitrophenyl)acrylonitrile make it an attractive compound for scientific research. This compound has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 3-(1-methyl-1H-pyrrol-2-yl)-2-(3-nitrophenyl)acrylonitrile has been studied for its anticancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, it has been used as a key intermediate in the synthesis of various compounds.
properties
IUPAC Name |
(E)-3-(1-methylpyrrol-2-yl)-2-(3-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-16-7-3-6-13(16)9-12(10-15)11-4-2-5-14(8-11)17(18)19/h2-9H,1H3/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFMGTCOUQPEAT-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=C(C#N)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=C(/C#N)\C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1-methylpyrrol-2-yl)-2-(3-nitrophenyl)prop-2-enenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-({[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5295212.png)

![N-(4-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5295221.png)

![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-furoate](/img/structure/B5295251.png)
![(2S*,4S*,5R*)-5-(3-chlorophenyl)-1-methyl-4-({[(3-methylpyridin-2-yl)methyl]amino}carbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B5295258.png)

![N-(3-{4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-1-methyl-3-oxopropyl)acetamide](/img/structure/B5295267.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5295286.png)
![N-(2-ethylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5295287.png)
![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-methylpiperidine-3-carboxamide](/img/structure/B5295292.png)
![1-[3-(4-bromophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5295300.png)
![1-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5295303.png)